(2R)-1-Ethyl-2-methylpiperazine dihydrochloride

説明

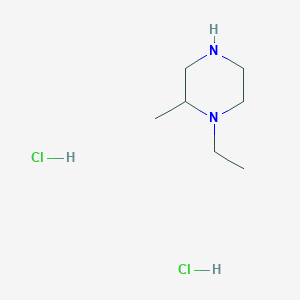

(2R)-1-Ethyl-2-methylpiperazine dihydrochloride is a chiral piperazine derivative with a molecular formula of C₇H₁₆Cl₂N₂ (excluding counterions) and a molecular weight of 281.22 g/mol . It features an ethyl group at the 1-position and a methyl group at the 2-position of the piperazine ring, with the (2R) stereochemistry contributing to its unique spatial configuration. This compound is typically synthesized through alkylation reactions, where ethyl and methyl groups are introduced sequentially to a piperazine precursor. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications, particularly as a building block in drug discovery .

特性

分子式 |

C7H18Cl2N2 |

|---|---|

分子量 |

201.13 g/mol |

IUPAC名 |

1-ethyl-2-methylpiperazine;dihydrochloride |

InChI |

InChI=1S/C7H16N2.2ClH/c1-3-9-5-4-8-6-7(9)2;;/h7-8H,3-6H2,1-2H3;2*1H |

InChIキー |

SGYLPDZARCRHMW-UHFFFAOYSA-N |

正規SMILES |

CCN1CCNCC1C.Cl.Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-Ethyl-2-methylpiperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition, followed by deprotection to yield the desired piperazine derivative .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale cyclization reactions. The use of parallel solid-phase synthesis and photocatalytic synthesis has been reported for the efficient production of piperazine compounds . These methods allow for the high-yield production of this compound with controlled reaction conditions.

化学反応の分析

Types of Reactions

(2R)-1-Ethyl-2-methylpiperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the piperazine ring.

科学的研究の応用

(2R)-1-Ethyl-2-methylpiperazine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

作用機序

(2R)-1-エチル-2-メチルピペラジン二塩酸塩の作用機序は、特定の分子標的との相互作用を含みます。受容体や酵素に結合し、それらの活性を変化させることができます。この化合物の効果は、シグナル伝達と代謝プロセスを含む経路を介して仲介されます。 正確な分子標的と経路は、特定の用途と使用状況によって異なります .

類似化合物との比較

Comparison with Similar Piperazine Derivatives

Piperazine derivatives vary widely in substituents, stereochemistry, and applications. Below is a detailed comparison of (2R)-1-Ethyl-2-methylpiperazine dihydrochloride with structurally related compounds:

Structural and Physicochemical Properties

- Solubility: The dihydrochloride form improves water solubility, critical for bioavailability. Compounds with bulky groups (e.g., benzyl in ) may exhibit lower solubility. Stereochemistry: The (2R) configuration distinguishes it from stereoisomers like (2S,5R)-1-benzyl-2,5-dimethylpiperazine (), which may exhibit divergent binding affinities in chiral environments .

生物活性

(2R)-1-Ethyl-2-methylpiperazine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms. Its unique structural features, including ethyl and methyl substitutions, influence its biological interactions and receptor binding profiles.

1. Antidepressant Effects

Research indicates that derivatives of piperazine compounds, including this compound, exhibit potential as serotonin receptor modulators. These compounds may influence neurotransmitter systems, particularly serotonin pathways, which are critical in mood regulation and the treatment of depression. Some studies have highlighted their agonistic activity on serotonin receptors, suggesting a role in antidepressant effects .

2. Antimicrobial Activity

The compound has shown promising antimicrobial properties. Studies indicate that piperazine derivatives can exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics. The mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Interaction studies reveal that this compound binds to multiple biological targets, including neurotransmitter receptors. Techniques such as radioligand binding assays and functional assays are employed to elucidate these interactions. For instance, compounds with similar structures have been shown to interact with dopamine D2 and serotonin 5-HT1A receptors, which are critical in various neurological disorders .

Comparative Analysis with Similar Compounds

The following table compares this compound with other piperazine derivatives regarding their structural features and biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Ethyl and methyl substitutions | Antidepressant, antimicrobial |

| 1-Methylpiperazine | One methyl group on nitrogen | Antidepressant properties |

| 1-(4-Fluorophenyl)piperazine | Fluorine substitution on phenyl group | Antipsychotic effects |

| 4-(4-Methylpiperazinyl)phenol | Phenol group attached to piperazine | Antimicrobial and anti-inflammatory |

This comparison highlights the unique profile of this compound, which may lead to distinct therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Study on Antidepressant Activity : A recent study demonstrated that this compound exhibits significant agonistic activity on serotonin receptors, contributing to its antidepressant effects. The EC50 values for receptor activation were reported as follows:

- Antimicrobial Efficacy : In vitro evaluations showed that this compound had a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。